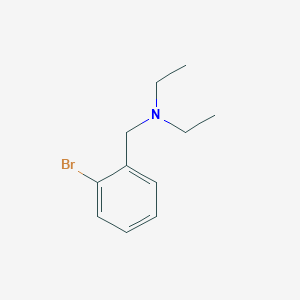

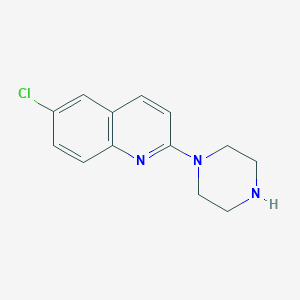

6-Chloro-2-piperazin-1-yl-quinoline

Übersicht

Beschreibung

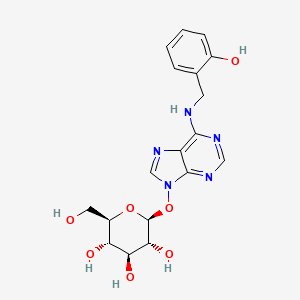

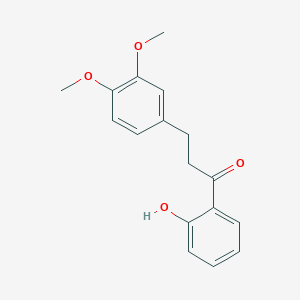

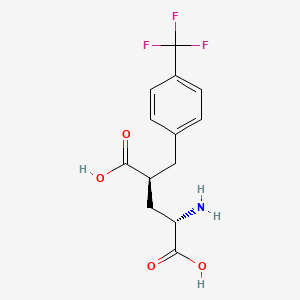

6-Chloro-2-piperazin-1-yl-quinoline is a heterocyclic compound that contains both a quinoline and a piperazine ring. The presence of a chlorine atom at the 6th position of the quinoline ring and a piperazine moiety at the 2nd position makes this compound unique.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as quinoline derivatives, have been found to interact with various targets, including kinases . These kinases play a crucial role in cell signaling and regulation.

Mode of Action

For instance, similar compounds like piperaquine are thought to accumulate in the parasite digestive vacuole and interfere with the detoxification of heme into hemozoin .

Result of Action

It is known that similar compounds have shown effectiveness in alleviating symptoms of conditions like depression . This suggests that 6-Chloro-2-piperazin-1-yl-quinoline may have potential therapeutic effects.

Biochemische Analyse

Biochemical Properties

6-Chloro-2-piperazin-1-yl-quinoline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission . Additionally, this compound exhibits binding interactions with metal ions, such as copper (Cu^2+), zinc (Zn^2+), and iron (Fe2+/Fe3+), which can influence its biochemical activity . These interactions are essential for understanding the compound’s potential therapeutic applications and its role in modulating biochemical pathways.

Cellular Effects

This compound has been found to exert various effects on different types of cells and cellular processes. It can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in certain cancer cell lines, such as SMMC-7721 . The compound also influences cell signaling pathways, including the inhibition of ERK and CDC2 phosphorylation, which are critical for cell proliferation and survival . Furthermore, this compound can modulate gene expression and cellular metabolism, leading to changes in cellular function and homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate specific enzymes. The compound has been shown to bind to the active sites of AChE and BuChE, leading to the inhibition of their enzymatic activity . This inhibition can result in the accumulation of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission . Additionally, this compound can interact with metal ions, which may contribute to its antioxidant properties and its ability to modulate oxidative stress pathways . These molecular interactions are crucial for understanding the compound’s therapeutic potential and its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are essential for understanding the long-term implications of using the compound in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as the inhibition of AChE and BuChE activity, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are critical for determining the safe and effective use of the compound in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biochemical activity . Additionally, this compound can influence metabolic flux and metabolite levels, which can impact cellular function and homeostasis . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its effects on cellular processes.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Chlor-2-piperazin-1-yl-chinolin beinhaltet typischerweise die Reaktion von 6-Chlorchinolin mit Piperazin. Ein gängiges Verfahren beinhaltet:

Ausgangsmaterial: 6-Chlorchinolin.

Reagenz: Piperazin.

Lösungsmittel: Wasserfreies Ethanol oder Dichlormethan.

Reaktionsbedingungen: Das Reaktionsgemisch wird mehrere Stunden unter Rückfluss erhitzt, anschließend abgekühlt und filtriert, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Synthese unter Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert werden, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Ausbeute an 6-Chlor-2-piperazin-1-yl-chinolin zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Chlor-2-piperazin-1-yl-chinolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom an der 6. Position kann durch andere Nucleophile substituiert werden.

Oxidation und Reduktion: Der Chinolinring kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Cyclisierungsreaktionen: Der Piperazinring kann an Cyclisierungsreaktionen teilnehmen, um komplexere Strukturen zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in wasserfreien Lösungsmitteln.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte, die gebildet werden

Substitution: Bildung verschiedener substituierter Chinolinderivate.

Oxidation: Bildung von Chinolin-N-oxid.

Reduktion: Bildung von Dihydrochinolinderivaten.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Untersucht wegen seiner antibakteriellen und antituberkulösen Eigenschaften.

Medizin: Potenzieller Einsatz bei der Entwicklung neuer Antibiotika und Antituberkulosemittel.

Industrie: Wird zur Synthese verschiedener Pharmazeutika und Agrochemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 6-Chlor-2-piperazin-1-yl-chinolin beinhaltet seine Wechselwirkung mit der bakteriellen DNA-Gyrase und Topoisomerase IV, Enzymen, die für die bakterielle DNA-Replikation entscheidend sind. Durch die Hemmung dieser Enzyme verhindert die Verbindung die bakterielle Zellteilung und führt zum Zelltod. Dieser Mechanismus ähnelt dem anderer Chinolin-basierter Antibiotika .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-Chlor-2-methylchinolin: Ähnliche Struktur, aber ohne Piperazingruppe.

2-Piperazin-1-ylchinolin: Ähnliche Struktur, aber ohne das Chloratom an der 6. Position.

6-Chlorchinolin: Ohne Piperazingruppe.

Einzigartigkeit

6-Chlor-2-piperazin-1-yl-chinolin ist aufgrund des Vorhandenseins sowohl des Chloratoms als auch des Piperazinrings einzigartig, was zu seiner verstärkten biologischen Aktivität und seinem Potenzial als Therapeutikum beiträgt .

Eigenschaften

IUPAC Name |

6-chloro-2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFXEINORRSYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437575 | |

| Record name | 6-chloro-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78060-46-5 | |

| Record name | 6-chloro-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-chlorophenyl)piperidin-3-yl]methanol](/img/structure/B1353980.png)

![methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B1354006.png)